molecular formula C19H18O4 B3043063 3-(3,4-Dimethoxyphenyl)-4,6-dimethylchromen-2-one CAS No. 720674-12-4

3-(3,4-Dimethoxyphenyl)-4,6-dimethylchromen-2-one

Cat. No.: B3043063
CAS No.: 720674-12-4
M. Wt: 310.3 g/mol
InChI Key: FPYKPEWTFBEKJJ-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-4,6-dimethylchromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a chromen-2-one core substituted with a 3,4-dimethoxyphenyl group and two methyl groups at positions 4 and 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-4,6-dimethylchromen-2-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with 4,6-dimethyl-2H-chromen-2-one under basic conditions. A common method includes the use of sodium hydroxide as a catalyst in a solvent such as ethanol. The reaction mixture is heated under reflux for several hours to facilitate the condensation reaction, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-4,6-dimethylchromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-4,6-dimethylchromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-4,6-dimethylchromen-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain kinases or transcription factors, thereby affecting cell signaling pathways involved in inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dimethoxyphenyl)-4,6-dimethylchromen-2-one is unique due to its chromen-2-one core, which imparts specific chemical and biological properties. The presence of the 3,4-dimethoxyphenyl group enhances its potential biological activities, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-4,6-dimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4/c1-11-5-7-15-14(9-11)12(2)18(19(20)23-15)13-6-8-16(21-3)17(10-13)22-4/h5-10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYKPEWTFBEKJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C(=C2C)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
3-(3,4-Dimethoxyphenyl)-4,6-dimethylchromen-2-one

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